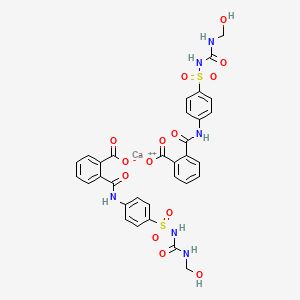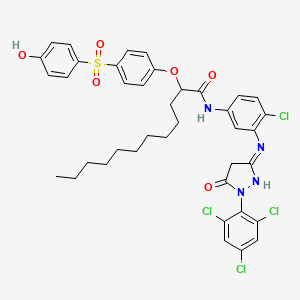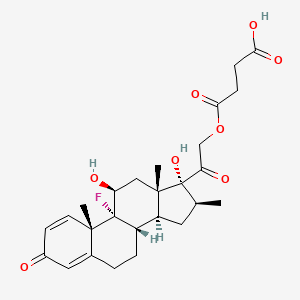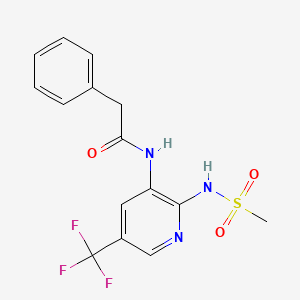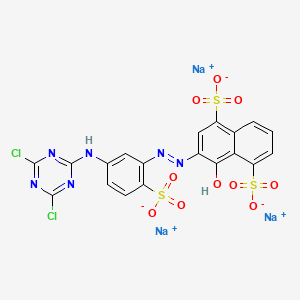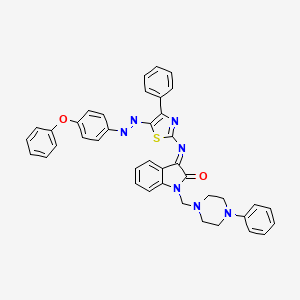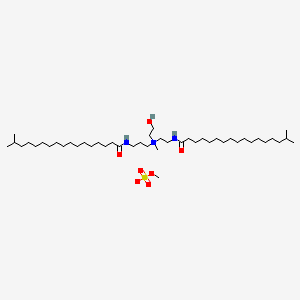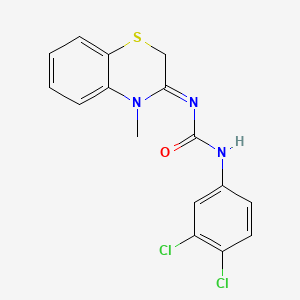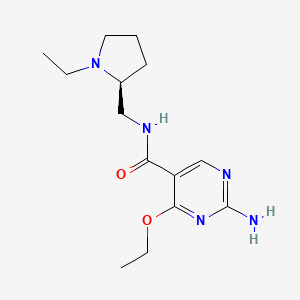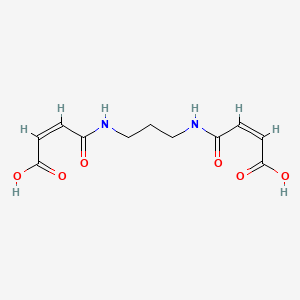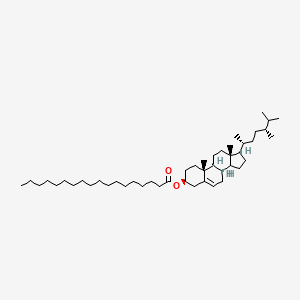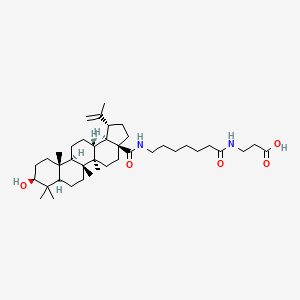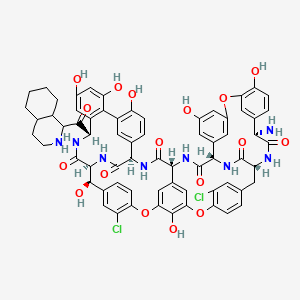
Ristomycin A aglycone, 22,31-dichloro-38-((decahydro-1-isoquinolinyl)carbonyl)-38-de(methoxycarbonyl)-7-demethyl-19-deoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Teicoplanin aglycon, 38-perhydroisoquinolinyl carbonyl- is a glycopeptide antibiotic derived from the actinobacterium Actinoplanes teichomyceticus. It is known for its effectiveness against multidrug-resistant Gram-positive pathogens, making it a crucial component in the treatment of severe infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of teicoplanin aglycon involves three main stages:
Biosynthesis of Non-Proteinogenic Precursors: This stage involves the creation of unique amino acids that are not typically found in proteins.
Non-Ribosomal Peptide Synthetase (NRPS) Assembly: The heptapeptide aglycone is assembled through the action of NRPS.
Post-NRPS Tailoring: The aglycone undergoes further modifications to achieve its final structure.
Industrial Production Methods
Teicoplanin aglycon is produced industrially by cultivating Actinoplanes teichomyceticus under controlled conditions. The production process involves optimizing genetic and nutritional factors to enhance yield .
Chemical Reactions Analysis
Types of Reactions
Teicoplanin aglycon undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield dehydroxylated compounds.
Scientific Research Applications
Teicoplanin aglycon has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycopeptide antibiotics and their interactions with bacterial cell walls.
Biology: It serves as a tool to investigate the mechanisms of antibiotic resistance in bacteria.
Medicine: It is employed in the development of new antibiotics and in the treatment of infections caused by multidrug-resistant bacteria.
Mechanism of Action
Teicoplanin aglycon exerts its effects by inhibiting the polymerization of peptidoglycan, a crucial component of bacterial cell walls. It binds to the D-Ala-D-Ala terminus of lipid II, preventing the cross-linking of peptidoglycan chains and leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action.
Actaplanin: Produced by Actinoplanes missouriensis, it shares structural similarities with teicoplanin aglycon.
Uniqueness
Teicoplanin aglycon is unique due to its high efficacy against multidrug-resistant Gram-positive pathogens and its relatively low toxicity compared to other glycopeptide antibiotics .
Properties
Molecular Formula |
C67H60Cl2N8O17 |
|---|---|
Molecular Weight |
1320.1 g/mol |
IUPAC Name |
(1S,2R,19R,22S,34S,37R,40R,52S)-52-(1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-1-carbonyl)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-21,35,38,54,56,59-hexone |
InChI |
InChI=1S/C67H60Cl2N8O17/c68-40-15-27-5-11-46(40)93-49-22-33-23-50(60(49)84)94-47-12-8-31(20-41(47)69)59(83)58-67(91)76-57(61(85)56-37-4-2-1-3-28(37)13-14-71-56)39-25-35(79)26-45(82)51(39)38-19-30(7-9-43(38)80)53(64(88)77-58)74-66(90)55(33)75-65(89)54-32-17-34(78)24-36(18-32)92-48-21-29(6-10-44(48)81)52(70)63(87)72-42(16-27)62(86)73-54/h5-12,15,17-26,28,37,42,52-59,71,78-84H,1-4,13-14,16,70H2,(H,72,87)(H,73,86)(H,74,90)(H,75,89)(H,76,91)(H,77,88)/t28?,37?,42-,52+,53-,54+,55-,56?,57+,58+,59-/m1/s1 |
InChI Key |
JVICPUKSPYHQMV-WVKDKJNWSA-N |
Isomeric SMILES |
C1CCC2C(C1)CCNC2C(=O)[C@@H]3C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@@H]6C(=O)N[C@@H]([C@@H](C7=CC(=C(C=C7)OC8=CC9=CC(=C8O)OC1=C(C=C(C[C@@H]2C(=O)N[C@@H](C4=CC(=CC(=C4)OC4=C(C=CC(=C4)[C@@H](C(=O)N2)N)O)O)C(=O)N[C@H]9C(=O)N6)C=C1)Cl)Cl)O)C(=O)N3)O |
Canonical SMILES |
C1CCC2C(C1)CCNC2C(=O)C3C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C6C(=O)NC(C(C7=CC(=C(C=C7)OC8=CC9=CC(=C8O)OC1=C(C=C(CC2C(=O)NC(C4=CC(=CC(=C4)OC4=C(C=CC(=C4)C(C(=O)N2)N)O)O)C(=O)NC9C(=O)N6)C=C1)Cl)Cl)O)C(=O)N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


